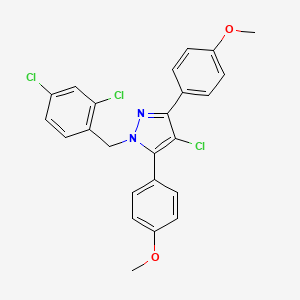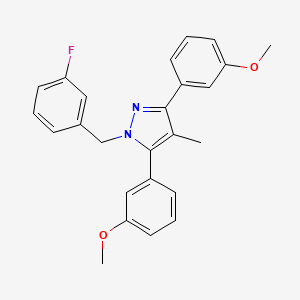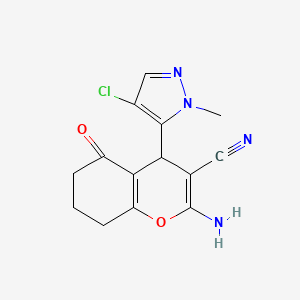![molecular formula C18H18FN5O3S2 B10923508 (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10923508.png)
(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyrazole moiety
Preparation Methods
The synthesis of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.
Attachment of the Pyrazole Moiety: This can be done through a condensation reaction involving hydrazine derivatives and α,β-unsaturated ketones, followed by oxidative aromatization.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ketone or imine functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: It is used in studies investigating the modulation of biological pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, such as DNA replication or signal transduction, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds to 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole and fluorophenyl groups but differs in its overall structure and biological activity.
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: Another related compound with a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
The uniqueness of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H18FN5O3S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18FN5O3S2/c1-22-12-14(11-20-22)29(26,27)24-8-6-23(7-9-24)18-21-17(25)16(28-18)10-13-4-2-3-5-15(13)19/h2-5,10-12H,6-9H2,1H3/b16-10- |
InChI Key |
KWALFCIJUNHFCZ-YBEGLDIGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=CC=C4F)/S3 |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4F)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10923444.png)

![6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923456.png)


![N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923467.png)
![6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923470.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923477.png)
![Ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10923480.png)
![4-(4-fluorophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10923486.png)
![(4-benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10923493.png)
![1-ethyl-N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923497.png)

